molecular formula C23H29N7O B12382182 Prmt4-IN-2

Prmt4-IN-2

Cat. No.: B12382182
M. Wt: 419.5 g/mol
InChI Key: RMIWGHBRLVZTBB-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Prmt4-IN-2 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

    Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This step often involves reactions such as alkylation, acylation, and sulfonation.

    Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Prmt4-IN-2 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments.

Scientific Research Applications

Prmt4-IN-2 has a wide range of scientific research applications:

    Chemistry: this compound is used as a chemical probe to study the role of PRMT4 in various biochemical pathways.

    Biology: In biological research, this compound is employed to investigate the effects of PRMT4 inhibition on gene expression, cell differentiation, and proliferation.

    Medicine: this compound has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs.

Mechanism of Action

Prmt4-IN-2 exerts its effects by selectively inhibiting the enzymatic activity of PRMT4. The compound binds to the active site of PRMT4, preventing the transfer of methyl groups to arginine residues in target proteins. This inhibition disrupts the methylation of histones and other proteins, leading to altered gene expression and cellular functions. The molecular targets and pathways involved include the regulation of transcription factors, chromatin remodeling, and signal transduction pathways .

Comparison with Similar Compounds

Prmt4-IN-2 is unique compared to other PRMT4 inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its specificity for PRMT4, making it a valuable tool for studying the enzyme’s role in various biological processes and its potential as a therapeutic target.

Properties

Molecular Formula

C23H29N7O

Molecular Weight

419.5 g/mol

IUPAC Name

4-[4-(aminomethyl)anilino]-N-[(3S)-1-[2-(methylamino)ethyl]pyrrolidin-3-yl]quinazoline-7-carboxamide

InChI

InChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m0/s1

InChI Key

RMIWGHBRLVZTBB-IBGZPJMESA-N

Isomeric SMILES

CNCCN1CC[C@@H](C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN

Canonical SMILES

CNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN

Origin of Product

United States

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